Structural Uniqueness: 19-Nor-Ent-Kaurane Scaffold with Specific 4α,16β,17-Triol Pattern
Annosquamosin B is uniquely defined by its 19-nor-ent-kaurane-4α,16β,17-triol structure [1]. In contrast, the anti-HIV active principle from the same plant, 16β,17-dihydroxy-ent-kauran-19-oic acid, retains the C-19 carbon as a carboxylic acid moiety [2]. The 19-nor modification in Annosquamosin B results in the loss of a carbon atom from the kaurane skeleton, a feature that is not common among the 14 kaurane derivatives co-isolated from A. squamosa [3]. This precise stereochemical and skeletal arrangement is crucial for researchers studying the SAR of kaurane diterpenoids or needing a defined reference standard for analytical method development.
| Evidence Dimension | Skeletal carbon count and C-19 functionalization |
|---|---|
| Target Compound Data | C19H32O3 (19-nor-ent-kaurane-4α,16β,17-triol) |
| Comparator Or Baseline | 16β,17-dihydroxy-ent-kauran-19-oic acid: C20H32O4 (ent-kaurane-19-oic acid derivative) |
| Quantified Difference | Annosquamosin B is a 19-nor compound (lacking C-19) vs. the comparator which retains a C-19 carboxylic acid group |
| Conditions | Structural characterization by 1D and 2D NMR, mass spectrometry |
Why This Matters
This specific 19-nor-ent-kaurane scaffold is essential for SAR studies correlating C-19 oxidation state with bioactivity in this class.
- [1] Wu YC, Hung YC, Chang FR, Cosentino M, Wang HK, Lee KH. Identification of ent-16β,17-dihydroxykauran-19-oic acid as an anti-HIV principle and isolation of the new diterpenoids annosquamosins A and B from Annona squamosa. J Nat Prod. 1996;59(6):635-637. View Source
- [2] Wu YC, Hung YC, Chang FR, Cosentino M, Wang HK, Lee KH. Identification of ent-16β,17-dihydroxykauran-19-oic acid as an anti-HIV principle and isolation of the new diterpenoids annosquamosins A and B from Annona squamosa. J Nat Prod. 1996;59(6):635-637. View Source
- [3] PhytoBank. Annosquamosin B. NP-017059 (PHY0177581). View Source
